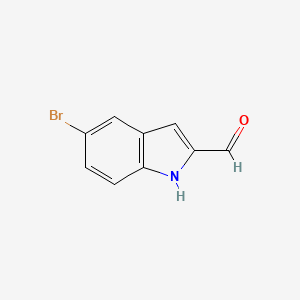

5-bromo-1H-indole-2-carbaldehyde

Vue d'ensemble

Description

5-bromo-1H-indole-2-carbaldehyde: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound has a molecular formula of C9H6BrNO and is characterized by a bromine atom at the 5

Activité Biologique

5-Bromo-1H-indole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

This compound is an indole derivative characterized by the presence of a bromine atom at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 215.06 g/mol. The compound exhibits a pale yellow solid appearance and has been synthesized through various chemical pathways, often involving reactions with different reagents such as sodium hydride and methyl iodide .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 5-bromoindole derivatives, including this compound. A notable study synthesized several 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating superior activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Table 1: Antibacterial Activity of 5-Bromoindole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Comparison to Standards |

|---|---|---|---|

| 7a | 0.35 | E. coli | Higher than gentamicin |

| 7b | 0.75 | P. aeruginosa | Higher than ciprofloxacin |

| 7c | 1.25 | Klebsiella pneumoniae | Comparable |

The mechanisms through which this compound exerts its antibacterial effects are still being elucidated. It is hypothesized that the indole structure may interfere with bacterial protein synthesis or disrupt cell membrane integrity, leading to bacterial cell death . Furthermore, studies on related indole derivatives suggest that they may act as inhibitors of key bacterial enzymes or pathways involved in cell wall synthesis or metabolic processes .

Antiviral Potential

In addition to its antibacterial properties, there is emerging evidence that indole derivatives may possess antiviral activity. For instance, some studies have explored their potential as inhibitors of HIV integrase, a critical enzyme in the viral replication cycle. Indole derivatives have shown promise in inhibiting integrase activity, suggesting that compounds like this compound could be further investigated for antiviral applications .

Case Studies

Several case studies have documented the biological activity of indole derivatives, including those related to this compound:

- Antibacterial Efficacy : A study demonstrated that specific synthesized derivatives displayed remarkable antibacterial efficacy against multi-drug resistant strains of E. coli, indicating their potential as alternatives to conventional antibiotics.

- Antiviral Activity : Another investigation assessed the inhibitory effects of indole derivatives on HIV integrase, revealing IC50 values that suggest moderate potency in preventing viral replication.

- Cytotoxicity Assessment : Research into the cytotoxic effects of various indole compounds indicated that while some exhibit significant antibacterial properties, they also require careful evaluation for cytotoxicity in mammalian cells to ensure safety for therapeutic use .

Applications De Recherche Scientifique

Synthesis of Indole Derivatives

5-Bromo-1H-indole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various indole derivatives. These derivatives are vital in pharmaceuticals and agrochemicals due to their diverse biological activities.

Key Applications:

- Pharmaceuticals: Indole derivatives synthesized from this compound have shown potential as anti-cancer agents and antimicrobial agents.

- Agrochemicals: Certain derivatives exhibit herbicidal and fungicidal properties.

Development of Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, enhancing the understanding of biological systems.

Case Study:

- A study demonstrated the use of 5-bromo-1H-indole-2-carbaldehyde in synthesizing fluorescent probes that can selectively bind to specific biomolecules, facilitating real-time imaging of cellular activities .

Medicinal Chemistry

In drug discovery, this compound has been instrumental in developing new therapeutic agents. Its ability to interact with various biological targets makes it a valuable compound for designing drugs.

Notable Findings:

- Research has shown that derivatives of this compound exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity . For instance, certain analogues displayed a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial properties .

Organic Synthesis

As a reagent, this compound is valuable in organic synthesis for constructing complex molecules with specific functional groups.

Synthesis Examples:

- It has been used in the Van Leusen three-component reaction to produce a library of indole derivatives, showcasing its versatility in generating diverse chemical entities .

Material Science

The compound is also explored in material science for developing novel materials with unique electronic properties. These materials can enhance the performance of electronic devices.

Research Insights:

- Studies have indicated potential applications in organic electronics due to the electronic characteristics imparted by the indole structure .

Data Table: Applications Overview

| Application Area | Description | Notable Findings |

|---|---|---|

| Synthesis of Indole Derivatives | Key intermediate for pharmaceuticals and agrochemicals | Anti-cancer and antimicrobial properties |

| Development of Fluorescent Probes | Used for biological imaging | Real-time visualization of cellular processes |

| Medicinal Chemistry | Drug discovery and development | Effective against MRSA with low cytotoxicity |

| Organic Synthesis | Reagent for constructing complex molecules | Versatile in generating diverse chemical entities |

| Material Science | Development of materials with unique electronic properties | Potential applications in organic electronics |

Analyse Des Réactions Chimiques

Oxidation of the Aldehyde Group

The aldehyde moiety can be oxidized to a carboxylic acid under controlled conditions.

- Mechanism : Oxidation proceeds via radical intermediates or through chromate ester formation in acidic media .

- Applications : Carboxylic acid derivatives are key intermediates for peptide coupling and bioactive molecule synthesis .

Reduction of the Aldehyde Group

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, 0°C → RT | NaBH₄ | 5-Bromo-1H-indole-2-methanol | 92% | |

| Dry THF, reflux | LiAlH₄ | 5-Bromo-1H-indole-2-methanol | 85% |

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 5 participates in cross-coupling and substitution reactions.

- Key Insight : Palladium catalysts enable aryl/heteroaryl introductions, while copper facilitates amination .

Acylation at the Indole Nitrogen

The NH group undergoes acylation under basic conditions.

Condensation Reactions

The aldehyde participates in hydrazone and imine formation.

- Applications : Hydrazones are precursors for heterocyclic compounds (e.g., indole-fused triazoles) .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution at unsubstituted positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Bromo-3-nitro-1H-indole-2-carbaldehyde | 45% | |

| Sulfonation | ClSO₃H, DCM, RT | 5-Bromo-3-sulfo-1H-indole-2-carbaldehyde | 38% |

- Regioselectivity : Electrophiles preferentially attack position 3 due to electron-rich indole π-system .

Comparative Reactivity Analysis

| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Key Factors Influencing Reactivity |

|---|---|---|---|

| Aldehyde | Oxidation/Reduction | 5 | Electronic effects from indole ring |

| Bromine | Cross-Coupling | 4 | Catalyst efficiency, steric hindrance |

| Indole NH | Acylation | 3 | Base strength, solvent polarity |

Propriétés

IUPAC Name |

5-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABANPJKXPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542866 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-50-4 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.